JF-NP-26
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Overview
Description
JF-NP-26 is an inactive photocaged derivative of the metabotropic glutamate type 5 receptor negative allosteric modulator raseglurant . This compound is designed to be activated by violet light, which induces a photochemical reaction that releases the active drug. This unique property allows for precise control of the drug’s activity in both time and space, making it a promising candidate for the treatment of chronic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JF-NP-26 involves the chemical modification of raseglurant to introduce a photocaged group. This modification renders the compound inactive until it is exposed to light of a specific wavelength (405 nm) . The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the available literature.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis of the photocaged derivative, followed by purification and formulation into a suitable delivery system. The production process would need to ensure that the compound remains stable and inactive until it is exposed to light.
Chemical Reactions Analysis
Types of Reactions: JF-NP-26 undergoes a photochemical reaction upon exposure to violet light (405 nm), which releases the active drug raseglurant . This reaction is highly specific and does not occur in the absence of light.
Common Reagents and Conditions: The primary reagent involved in the activation of this compound is violet light. The reaction conditions require precise control of the light’s wavelength and intensity to ensure the efficient release of the active drug .
Major Products Formed: The major product formed from the photochemical reaction of this compound is raseglurant, which is a negative allosteric modulator of the metabotropic glutamate type 5 receptor .
Scientific Research Applications
JF-NP-26 has several scientific research applications, particularly in the field of optopharmacology. This emerging discipline uses light to control drug activity, allowing for precise spatial and temporal regulation of pharmacological effects .
Chemistry: In chemistry, this compound serves as a model compound for studying light-activated drug release mechanisms. Researchers can use this compound to investigate the kinetics and dynamics of photochemical reactions in biological systems .
Biology: In biological research, this compound is used to study the role of metabotropic glutamate type 5 receptors in pain transmission and modulation. The ability to control the activity of these receptors with light provides valuable insights into their function in various physiological and pathological processes .
Medicine: In medicine, this compound has potential therapeutic applications for the treatment of chronic pain. The compound’s light-activated mechanism allows for targeted pain relief with minimal side effects, making it a promising candidate for clinical use .
Industry: In the pharmaceutical industry, this compound represents a new class of light-activated drugs that could revolutionize the way medications are administered and controlled. The ability to precisely regulate drug activity with light opens up new possibilities for the development of safer and more effective therapies .
Mechanism of Action
JF-NP-26 exerts its effects through a photochemical reaction that releases the active drug raseglurant upon exposure to violet light . Raseglurant is a negative allosteric modulator of the metabotropic glutamate type 5 receptor, which is involved in the transmission and modulation of pain signals in the nervous system . By blocking this receptor, raseglurant reduces the perception of pain, providing analgesic effects .
Comparison with Similar Compounds
Similar Compounds:
- Raseglurant: The active drug released from JF-NP-26, which also acts as a negative allosteric modulator of the metabotropic glutamate type 5 receptor .
- Other photocaged compounds: Similar to this compound, these compounds are designed to be activated by light, allowing for precise control of their pharmacological effects .
Uniqueness: This compound is unique in its ability to provide light-dependent analgesia with high spatial and temporal resolution . This property distinguishes it from other pain-relief medications, which typically lack such precise control over their activity. Additionally, this compound does not exhibit toxic or unwanted effects even at high doses, making it a safer alternative for pain management .
Properties
Molecular Formula |
C30H28FN3O4 |
---|---|
Molecular Weight |
513.5694 |
IUPAC Name |
[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate |
InChI |
InChI=1S/C30H28FN3O4/c1-5-34(6-2)24-11-12-25-22(16-28(35)38-27(25)17-24)18-37-30(36)33-29-19(3)14-20(4)32-26(29)13-10-21-8-7-9-23(31)15-21/h7-9,11-12,14-17H,5-6,18H2,1-4H3,(H,33,36) |
InChI Key |
XBUISHYVUXKBCO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)NC3=C(N=C(C=C3C)C)C#CC4=CC(=CC=C4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JF-NP-26; JF NP 26; JFNP26 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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